5-(4-Carboxy-3-fluorophenyl)-2-formylphenol
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Overview
Description
5-(4-Carboxy-3-fluorophenyl)-2-formylphenol: is an organic compound with a complex structure that includes both carboxylic acid and formyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Carboxy-3-fluorophenyl)-2-formylphenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Carboxylation: The carboxylic acid group (-COOH) can be introduced via a carboxylation reaction, often using Grignard reagents followed by oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to a hydroxyl group.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology:
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Potential precursor for the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry:
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-2-formylphenol involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the formyl group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity, protein function, and cellular signaling pathways.
Comparison with Similar Compounds
- 5-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid
- 4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid
Comparison:
- Structural Differences: The presence of different functional groups (e.g., formyl vs. fluorine) leads to variations in reactivity and applications.
- Unique Properties: 5-(4-Carboxy-3-fluorophenyl)-2-formylphenol is unique due to the combination of carboxylic acid and formyl groups, which provides a distinct set of chemical properties and potential applications.
Properties
IUPAC Name |
2-fluoro-4-(4-formyl-3-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-5-8(3-4-11(12)14(18)19)9-1-2-10(7-16)13(17)6-9/h1-7,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATBNBLLCHXDSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)F)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685251 |
Source
|
Record name | 3-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261986-38-2 |
Source
|
Record name | 3-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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